Leucinostatin K Leucinostatin K Leucinostatin K is a novel peptide antibiotic isolated from Paecilomyces lilacinus.
Brand Name: Vulcanchem
CAS No.: 109539-57-3
VCID: VC0532848
InChI: InChI=1S/C62H111N11O14/c1-19-38(9)23-24-49(77)73-34-40(11)32-47(73)55(82)67-46(31-39(10)30-43(75)33-42(74)20-2)53(80)69-50(51(78)37(7)8)56(83)71-61(15,16)58(85)68-44(28-35(3)4)52(79)66-45(29-36(5)6)54(81)70-62(17,18)59(86)72-60(13,14)57(84)64-26-25-48(76)65-41(12)22-21-27-87-63/h23-24,35-41,43-47,50-51,75,78H,19-22,25-34,63H2,1-18H3,(H,64,84)(H,65,76)(H,66,79)(H,67,82)(H,68,85)(H,69,80)(H,70,81)(H,71,83)(H,72,86)/b24-23+/t38-,39?,40?,41?,43?,44?,45?,46?,47?,50?,51?/m1/s1
SMILES: CCC(C)C=CC(=O)N1CC(CC1C(=O)NC(CC(C)CC(CC(=O)CC)O)C(=O)NC(C(C(C)C)O)C(=O)NC(C)(C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NCCC(=O)NC(C)CCCON)C
Molecular Formula: C62H111N11O14
Molecular Weight: 1234.6 g/mol

Leucinostatin K

CAS No.: 109539-57-3

Cat. No.: VC0532848

Molecular Formula: C62H111N11O14

Molecular Weight: 1234.6 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Leucinostatin K - 109539-57-3

Specification

CAS No. 109539-57-3
Molecular Formula C62H111N11O14
Molecular Weight 1234.6 g/mol
IUPAC Name N-[1-[[1-[[1-[[1-[[1-[[1-[[1-[[3-(5-aminooxypentan-2-ylamino)-3-oxopropyl]amino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-3-hydroxy-4-methyl-1-oxopentan-2-yl]amino]-6-hydroxy-4-methyl-1,8-dioxodecan-2-yl]-4-methyl-1-[(E,4R)-4-methylhex-2-enoyl]pyrrolidine-2-carboxamide
Standard InChI InChI=1S/C62H111N11O14/c1-19-38(9)23-24-49(77)73-34-40(11)32-47(73)55(82)67-46(31-39(10)30-43(75)33-42(74)20-2)53(80)69-50(51(78)37(7)8)56(83)71-61(15,16)58(85)68-44(28-35(3)4)52(79)66-45(29-36(5)6)54(81)70-62(17,18)59(86)72-60(13,14)57(84)64-26-25-48(76)65-41(12)22-21-27-87-63/h23-24,35-41,43-47,50-51,75,78H,19-22,25-34,63H2,1-18H3,(H,64,84)(H,65,76)(H,66,79)(H,67,82)(H,68,85)(H,69,80)(H,70,81)(H,71,83)(H,72,86)/b24-23+/t38-,39?,40?,41?,43?,44?,45?,46?,47?,50?,51?/m1/s1
Standard InChI Key BHOASNRSZLVNJK-GRWLOXFISA-N
Isomeric SMILES CC[C@@H](C)/C=C/C(=O)N1CC(CC1C(=O)NC(CC(C)CC(CC(=O)CC)O)C(=O)NC(C(C(C)C)O)C(=O)NC(C)(C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NCCC(=O)NC(C)CCCON)C
SMILES CCC(C)C=CC(=O)N1CC(CC1C(=O)NC(CC(C)CC(CC(=O)CC)O)C(=O)NC(C(C(C)C)O)C(=O)NC(C)(C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NCCC(=O)NC(C)CCCON)C
Canonical SMILES CCC(C)C=CC(=O)N1CC(CC1C(=O)NC(CC(C)CC(CC(=O)CC)O)C(=O)NC(C(C(C)C)O)C(=O)NC(C)(C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NCCC(=O)NC(C)CCCON)C
Appearance Solid powder

Introduction

Chemical Identity and Structural Features

Molecular Composition

Leucinostatin K (CAS: 109539-57-3) is a nonribosomal peptide characterized by the molecular formula C₆₂H₁₁₁N₁₁O₁₄ and a molecular weight of 1234.6 g/mol . Its structure comprises a 4-methylhex-2-enoic acid moiety linked to a nonapeptide backbone, with modifications including an N9-oxide group that distinguishes it from leucinostatin A . The peptide sequence includes residues such as hydroxyleucine, proline, and novel amino acids like 4-methyl-6-(2-oxobutyl)-2-piperidinecarboxylic acid .

Table 1: Key Molecular Properties of Leucinostatin K

PropertyValue
Molecular FormulaC₆₂H₁₁₁N₁₁O₁₄
Molecular Weight1234.6 g/mol
CAS Number109539-57-3
SynonymsPaecilotoxin K, Leucinostatin A N9-oxide
SolubilityEthanol, DMSO, limited in water

Structural Differentiation from Leucinostatin A

Leucinostatin K shares a core structure with leucinostatin A but features an N9-oxide modification on the terminal proline residue . This alteration impacts its electronic configuration and hydrogen-bonding capacity, which may influence biological activity and membrane permeability. Comparative studies suggest that such modifications reduce acute toxicity while retaining antimicrobial efficacy .

Biosynthesis and Genetic Regulation

Nonribosomal Peptide Synthetase (NRPS) Pathway

The biosynthesis of leucinostatin K is mediated by a multi-modular NRPS system encoded by the lcs gene cluster in Purpureocillium lilacinum. The core enzyme, LcsA, consists of 10 condensation-adenylation-peptidyl carrier protein (C-A-PCP) modules responsible for assembling the peptide backbone . Key steps include:

  • Fatty acid incorporation: A polyketide synthase (PKS) generates 4-methylhex-2-enoic acid, which is ligated to the peptide via an acyl-CoA ligase (LcsD) .

  • Epimerization and methylation: The hydroxyleucine residue at position 7 is critical for ATP synthase inhibition, while iterative N-methylation by LcsG enhances bioactivity and stability .

Table 2: Key Genes in Leucinostatin Biosynthesis

GeneFunctionImpact on Leucinostatin K Production
lcsANRPS for peptide assemblyEssential for backbone synthesis
lcsB/CPKS for fatty acid synthesisRequired for lipid moiety
lcsGN-methyltransferaseEnhances bioactivity via methylation

Regulatory Mechanisms

Overexpression of the transcription factor LcsF upregulates the entire lcs cluster, increasing leucinostatin K yield by 1.5-fold . This regulatory insight enables metabolic engineering for scaled production.

Mechanism of Action and Pharmacological Activity

Antimicrobial and Antifungal Activity

Leucinostatin K demonstrates potent activity against:

  • Gram-positive bacteria: Staphylococcus aureus (MIC: <1 μg/mL) .

  • Fungi: Candida albicans and Cryptococcus neoformans .

  • Plant pathogens: Phytophthora infestans and P. capsici .

The compound’s amphipathic structure enables membrane disruption, causing ion leakage and cell death .

Toxicity and Delivery Strategies

Acute Toxicity Profile

While leucinostatin A exhibits high cytotoxicity (LD₅₀: 0.5 mg/kg in mice), leucinostatin K’s modified structure reduces acute toxicity by 18-fold . This improvement is attributed to diminished ATP synthase binding and enhanced metabolic clearance .

Nanosphere Encapsulation

To further enhance therapeutic index, leucinostatin K has been encapsulated in poly(lactic-co-glycolic) nanospheres (NS), achieving sustained release over 100 hours . This formulation reduces hepatic clearance and improves biodistribution in systemic candidiasis models .

Recent Advances and Applications

Antiprotozoal Drug Development

Leucinostatin K derivatives, such as lefleuganan, have entered clinical trials for cutaneous leishmaniasis. By retaining antiprotozoal activity (IC₅₀: <10 nM) while avoiding ATP synthase inhibition, these analogues exemplify rational drug design .

Agricultural Bio-control

Purpureocillium lilacinum-produced leucinostatin K suppresses nematode and oomycete infections in crops, offering an eco-friendly alternative to chemical pesticides . Field trials demonstrate a 70% reduction in Phytophthora infestations .

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